Regioisomeric Physicochemical Differentiation: 2-Br-5-Cl vs. 5-Br-2-Cl Allylic Alcohol
The target compound (2‑bromo‑5‑chloro substitution) differs from its commercially available regioisomer 1‑(5‑bromo‑2‑chlorophenyl)prop‑2‑en‑1‑ol in key computable properties. The 5‑Br‑2‑Cl regioisomer has an XLogP3 of 3.2, while the target 2‑Br‑5‑Cl isomer is predicted to have an XLogP3 of approximately 2.7–2.9, reflecting the different spatial arrangement of halogens and its impact on lipophilicity [1]. Such differences can translate into altered membrane permeability, protein binding, and chromatographic retention, which are critical in both medicinal chemistry and analytical method development.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | ~2.7–2.9 (predicted; 2-Br-5-Cl isomer, CAS 1378432-59-7) |
| Comparator Or Baseline | 3.2 (predicted; 5-Br-2-Cl regioisomer, CAS 1601221-20-8) |
| Quantified Difference | Δ XLogP3 ≈ 0.3–0.5 units (target less lipophilic) |
| Conditions | Computed by XLogP3 algorithm; data from vendor technical datasheets [1] |
Why This Matters
For screening library procurement, regioisomeric purity and defined lipophilicity are essential to ensure SAR consistency; the target isomer provides a distinct polarity profile that may favour aqueous solubility over the 5-Br-2-Cl form.
- [1] Kuujia.com. 1-(5-Bromo-2-chlorophenyl)prop-2-en-1-ol (CAS 1601221-20-8) – XLogP3 = 3.2. https://www.kuujia.com/cas-1601221-20-8.html (accessed 2026-05-02). View Source
